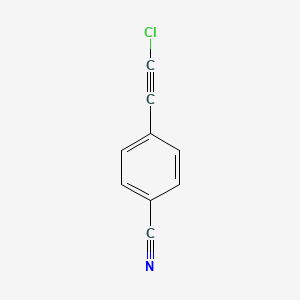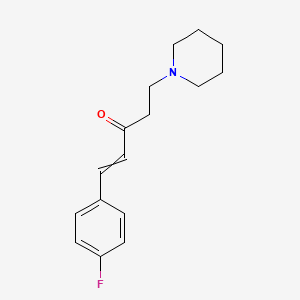
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one is an organic compound that features a fluorophenyl group and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved by reacting a suitable fluorobenzene derivative with an appropriate reagent.
Formation of the Piperidinyl Intermediate: This involves the preparation of a piperidine derivative.
Coupling Reaction: The final step involves coupling the fluorophenyl and piperidinyl intermediates under specific reaction conditions, such as using a base and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one
- 1-(4-Methylphenyl)-5-(piperidin-1-yl)pent-1-en-3-one
- 1-(4-Bromophenyl)-5-(piperidin-1-yl)pent-1-en-3-one
Uniqueness
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to molecular targets.
Propiedades
Número CAS |
918519-34-3 |
|---|---|
Fórmula molecular |
C16H20FNO |
Peso molecular |
261.33 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-5-piperidin-1-ylpent-1-en-3-one |
InChI |
InChI=1S/C16H20FNO/c17-15-7-4-14(5-8-15)6-9-16(19)10-13-18-11-2-1-3-12-18/h4-9H,1-3,10-13H2 |
Clave InChI |
KKZLJOQBPXVJRG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)C=CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)
![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)
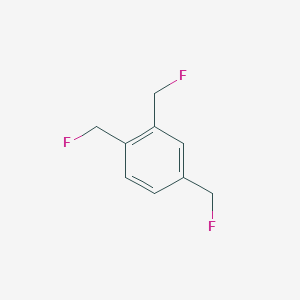
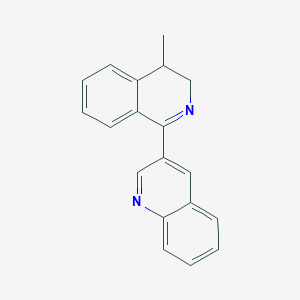
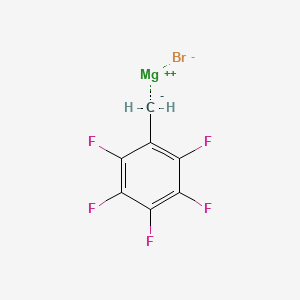
![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
methanone](/img/structure/B12617428.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)
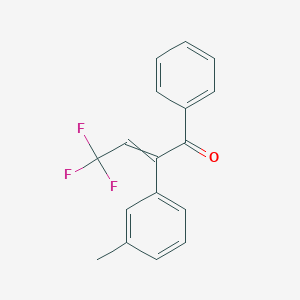
![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
